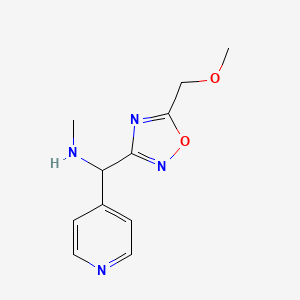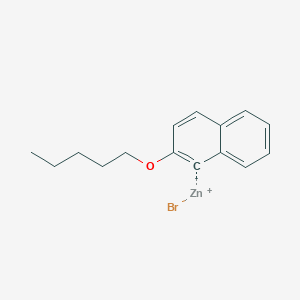
(2-(n-Pentyloxy)naphthalen-1-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(n-pentyloxy)naphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is dissolved in tetrahydrofuran, a common solvent in organic chemistry, to maintain its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide typically involves the reaction of (2-(n-pentyloxy)naphthalen-1-yl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2-(n-pentyloxy)naphthalen-1-yl) bromide + Zn → (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide is used as a reagent for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of organic frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound is used in the synthesis of biologically active molecules and pharmaceuticals. It aids in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in industrial chemistry.
Mechanism of Action
The mechanism of action of (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide involves its function as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromide ion, creating a reactive center that can attack electrophilic substrates. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in coupling reactions. The molecular targets and pathways involved are primarily related to the electrophilic substrates it reacts with, such as alkyl halides and aryl halides.
Comparison with Similar Compounds
(2-(n-pentyloxy)naphthalen-1-yl)magnesium bromide: Another organometallic compound used in similar reactions but with magnesium instead of zinc.
(2-(n-pentyloxy)naphthalen-1-yl)lithium: A lithium-based reagent with higher reactivity but less stability compared to the zinc compound.
(2-(n-pentyloxy)naphthalen-1-yl)copper bromide: Used in coupling reactions but with different catalytic properties.
Uniqueness: (2-(n-pentyloxy)naphthalen-1-yl)zinc bromide is unique due to its balanced reactivity and stability. Unlike lithium-based reagents, it offers a more controlled reactivity, making it suitable for selective transformations. Compared to magnesium-based reagents, it provides better functional group tolerance and milder reaction conditions.
Properties
Molecular Formula |
C15H17BrOZn |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
bromozinc(1+);2-pentoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C15H17O.BrH.Zn/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OUQRUUGDTFKUKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



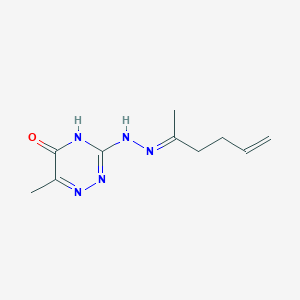
![t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane](/img/structure/B14873686.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B14873694.png)



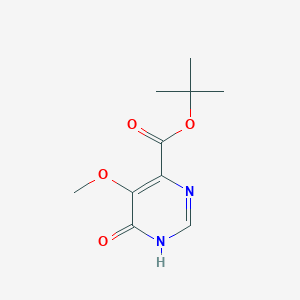
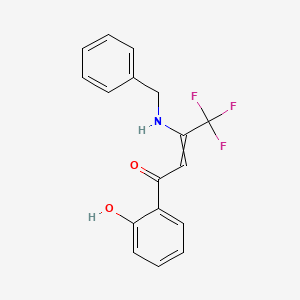

![8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14873730.png)
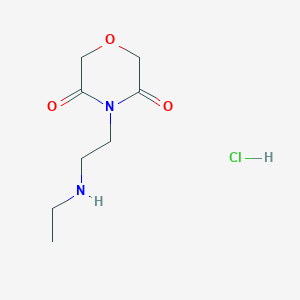
![(5S,8R,9S,10S,13R,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14873760.png)
